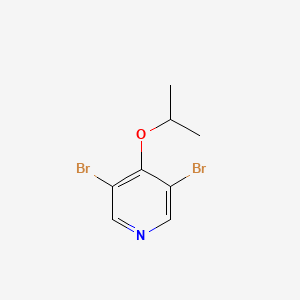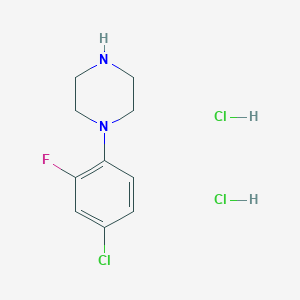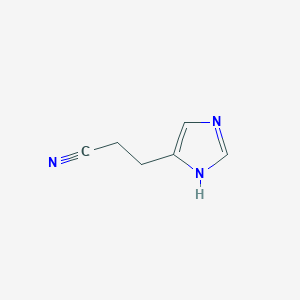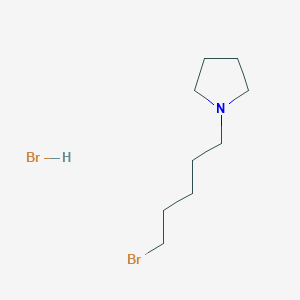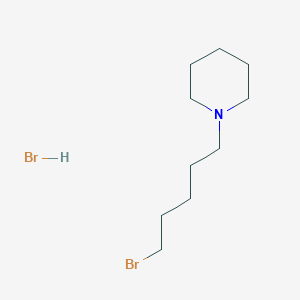
1-(5-Bromopentyl)piperidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopentyl)piperidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromopentyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopentyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized products.
Reduction: The compound can be reduced to remove the bromine atom and form the corresponding pentylpiperidine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents, such as ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of pentylpiperidine or other reduced derivatives
Aplicaciones Científicas De Investigación
1-(5-Bromopentyl)piperidine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial chemical processes
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopentyl)piperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopentyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the modification of these molecules and affect their function. The piperidine ring may also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromobutyl)piperidine Hydrobromide
- 1-(6-Bromohexyl)piperidine Hydrobromide
- 1-(5-Chloropentyl)piperidine Hydrobromide
Uniqueness
1-(5-Bromopentyl)piperidine Hydrobromide is unique due to its specific bromopentyl group, which provides distinct reactivity and chemical properties compared to other similar compounds. The length of the carbon chain and the presence of the bromine atom influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C10H21Br2N |
|---|---|
Peso molecular |
315.09 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)piperidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H |
Clave InChI |
SPHLDDPOKVRJQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


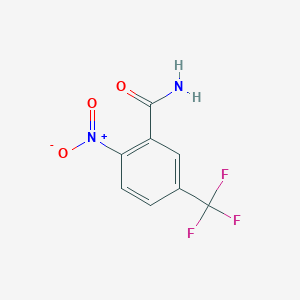



![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)
